![molecular formula C12H14ClN5O B14485173 2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride CAS No. 1087706-10-2](/img/structure/B14485173.png)
2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to undergo a variety of chemical reactions. The compound is characterized by the presence of a pyridine ring substituted with diamine groups and an azo linkage to a methoxyphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride typically involves the diazotization of 4-methoxyaniline followed by coupling with 2,6-diaminopyridine. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature and pH are crucial for the efficient production of this compound.
化学反応の分析
Types of Reactions
2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly at the amino groups or the methoxyphenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces corresponding amines.
科学的研究の応用
2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying azo compounds.
Biology: In biochemical assays and as a probe for studying enzyme activities.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride involves its interaction with molecular targets through its azo and amino groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action.
類似化合物との比較
Similar Compounds
2,6-Pyridinediamine, 3-(phenylazo)-: Similar in structure but lacks the methoxy group.
2,6-Diaminopyridine: Lacks the azo linkage and methoxyphenyl group.
Uniqueness
2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride is unique due to the presence of both the azo linkage and the methoxy group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and stability.
特性
CAS番号 |
1087706-10-2 |
|---|---|
分子式 |
C12H14ClN5O |
分子量 |
279.72 g/mol |
IUPAC名 |
3-[(4-methoxyphenyl)diazenyl]pyridine-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C12H13N5O.ClH/c1-18-9-4-2-8(3-5-9)16-17-10-6-7-11(13)15-12(10)14;/h2-7H,1H3,(H4,13,14,15);1H |
InChIキー |
GGUMLCXZZFPUHA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


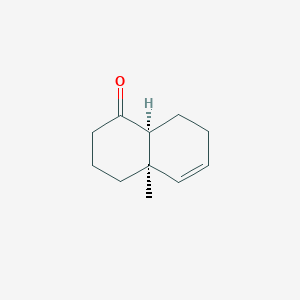
![Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)-](/img/structure/B14485101.png)
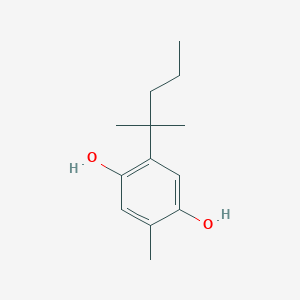
![1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14485117.png)
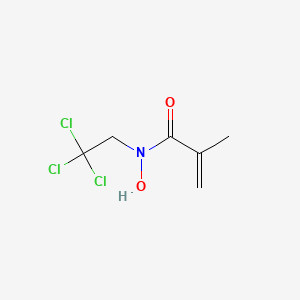
![1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol](/img/structure/B14485129.png)
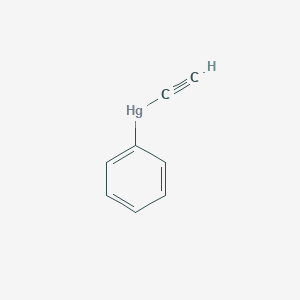
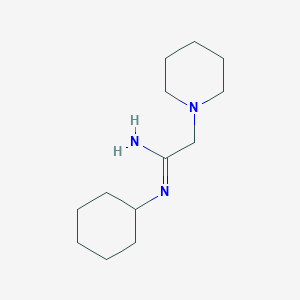
![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485144.png)
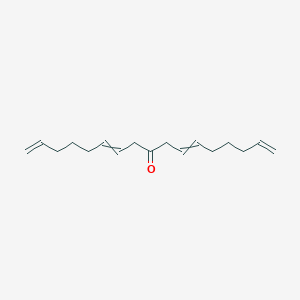
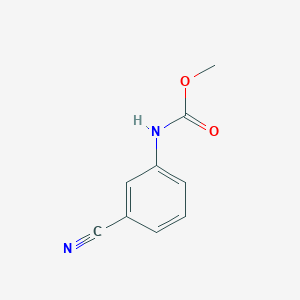
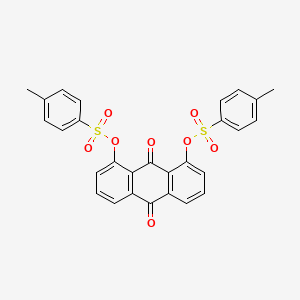
![N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14485182.png)
![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)
